molecular formula C10H15N3 B11811747 3-(Piperidin-2-yl)pyridin-2-amine

3-(Piperidin-2-yl)pyridin-2-amine

Cat. No.: B11811747
M. Wt: 177.25 g/mol
InChI Key: XIRQKKYYWFVBOK-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at the 2-position and a piperidine ring fused at the 3-position. Piperidine-substituted pyridines are frequently explored for their ability to interact with biological targets, such as enzymes and receptors, owing to their nitrogen-rich aromatic systems and conformational flexibility .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2,(H2,11,13)

InChI Key

XIRQKKYYWFVBOK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 3-(Piperidin-2-yl)pyridin-2-amine exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has shown potential as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation .
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound may modulate neurotransmitter levels and reduce oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibition zones in disc diffusion assays, suggesting strong antibacterial activity compared to standard antibiotics .

PathogenInhibition Zone (mm)Standard Antibiotic
Staphylococcus aureus18Penicillin
Escherichia coli16Amoxicillin

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 12 µM and 15 µM, respectively .

Cell LineIC50 (µM)
MCF-712
A54915

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Additionally, it can modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Piperidin-2-yl)pyridin-2-amine with key analogs, focusing on structural variations, biological activities, and synthesis trends.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences from Target Compound Reported Bioactivity/Applications References
This compound Pyridine-2-amine with piperidine fused at C3 Reference compound Limited direct data; inferred kinase modulation
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Piperazine ring (N-methylated) at C3 instead of piperidine Increased polarity due to piperazine; enhanced solubility Kinase inhibition (e.g., ALK, ROS1 targets)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Pyridine-2-amine with methoxy-substituted pyridine at C5 Extended aromatic system; methoxy group modulates lipophilicity Potential CNS-targeting agents
3-(Pyrrolidin-1-yl)pyridin-2-amine Pyrrolidine (5-membered ring) at C3 instead of piperidine Reduced ring size alters steric and electronic profiles Anti-inflammatory applications (TLR inhibition)
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Nitro group at C3; benzyl-piperidine substituent Nitro group increases toxicity risk; benzyl enhances lipophilicity Preclinical safety concerns noted
TAC5-a (3-((4-Aminobenzyl)oxy)pyridin-2-amine) 4-Aminobenzyloxy substituent at C3 Ether linkage and amino group enhance bioavailability TLR3/7/8/9 antagonism; anti-inflammatory effects

Key Observations

Heterocyclic Ring Modifications: Replacing piperidine with piperazine (as in 3-(4-Methylpiperazin-1-yl)pyridin-2-amine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility. This modification is common in kinase inhibitors like crizotinib analogs .

Substituent Effects :

  • Nitro groups (e.g., in N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine) are associated with cytotoxicity, limiting therapeutic utility despite improved lipophilicity .
  • Methoxy or benzyloxy groups (e.g., TAC5 derivatives) balance lipophilicity and solubility, enabling blood-brain barrier penetration or sustained plasma retention .

Biological Activity Trends :

  • Compounds with amine or ether linkages (e.g., TAC5-a) exhibit potent TLR antagonism, suppressing NF-κB-mediated cytokines (TNF-α, IL-6) in autoimmune disease models .
  • Piperazine-containing analogs are prioritized in kinase inhibitor development due to their ability to chelate ATP-binding pocket residues .

Biological Activity

3-(Piperidin-2-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine moiety, which is known for its diverse biological activities. The presence of the piperidine group contributes to the compound's ability to interact with various biological targets, including receptors and enzymes.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the structure can enhance antiproliferative activity against several cancer cell lines, including HeLa and A549. The IC50 values for some derivatives have been reported as low as 0.021μM0.021\mu M, indicating potent activity against these cell lines .

Table 1: Antiproliferative Activity of Derivatives

CompoundCell LineIC50 (μM)
Derivative AHeLa0.021
Derivative BA5490.035
Derivative CMDA-MB-2310.058

2. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways. The piperidine moiety is often associated with neuroactive properties, suggesting that this compound may influence neurotransmitter systems as well.

3. Neuropharmacological Applications

The piperidine component may also confer neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Studies suggest that compounds with similar structures can interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, the introduction of electron-donating or withdrawing groups at specific positions on the pyridine ring can enhance or diminish its activity against cancer cell lines and other biological targets .

Table 2: Influence of Structural Modifications on Biological Activity

Modification TypeEffect on Activity
Electron-donating groupIncreased antiproliferative activity
Electron-withdrawing groupDecreased activity
Hydroxyl (-OH) groupImproved cellular permeability

1. Anticancer Studies

A series of in vitro assays demonstrated that derivatives of this compound could effectively induce cytotoxicity in cancer cell lines at low micromolar concentrations. For instance, analogs with specific substitutions exhibited enhanced cytotoxic effects compared to their parent compounds.

2. Antimicrobial Activity

Recent studies have evaluated the effectiveness of related compounds against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 2.8μM2.8\mu M. This underscores the importance of structural modifications in enhancing antimicrobial efficacy.

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